N-(3-methoxypropyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide
Description
N-(3-METHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and a methoxypropyl side chain. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
Molecular Formula |
C18H28N2O4S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H28N2O4S/c1-15-5-3-6-16(13-15)14-25(22,23)20-10-7-17(8-11-20)18(21)19-9-4-12-24-2/h3,5-6,13,17H,4,7-12,14H2,1-2H3,(H,19,21) |
InChI Key |
PCDCCKCMXLXXBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The methanesulfonyl group is introduced through a sulfonation reaction, while the methoxypropyl side chain is added via an alkylation reaction. The final step involves the formation of the carboxamide group through an amidation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for achieving high-quality products. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxypropyl side chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxypropyl side chain can yield methoxypropionic acid, while reduction of the methanesulfonyl group can produce methanesulfonamide.
Scientific Research Applications
N-(3-METHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methanesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring can modulate neurotransmitter receptors, affecting signal transduction in the nervous system. Additionally, the methoxypropyl side chain may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-METHOXYPROPYL)-2-PIPERIDINECARBOXAMIDE
- N-(3-METHOXYPROPYL)-3-PIPERIDINECARBOXAMIDE
Uniqueness
N-(3-METHOXYPROPYL)-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific biochemical pathways and developing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
